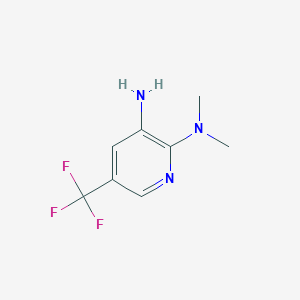

5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. According to the official database records, the compound is designated with the International Union of Pure and Applied Chemistry name as 2-N,2-N-dimethyl-5-(trifluoromethyl)pyridine-2,3-diamine. This nomenclature precisely indicates the positions of all substituents on the pyridine ring system, with the trifluoromethyl group located at position 5 and the dimethylamino functionality at position 2, while an additional amino group occupies position 3.

The systematic identification of this compound is facilitated through multiple unique identifiers that ensure unambiguous chemical communication across research platforms. The Chemical Abstracts Service registry number 874880-82-7 serves as the primary identifier for this compound in chemical databases. The International Chemical Identifier string InChI=1S/C8H10F3N3/c1-14(2)7-6(12)3-5(4-13-7)8(9,10)11/h3-4H,12H2,1-2H3 provides a machine-readable representation of the molecular connectivity, while the simplified molecular-input line-entry system notation CN(C)C1=C(C=C(C=N1)C(F)(F)F)N offers a linear representation suitable for database searches.

The compound's systematic classification places it within the broader category of substituted pyridines, specifically those bearing both electron-withdrawing and electron-donating substituents. The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, creating a polarized system that affects both chemical reactivity and physical properties. This electronic character distinguishes it from related compounds such as N2-Methyl-5-(trifluoromethyl)pyridine-2,3-diamine, which possesses only a single methyl group on the amino nitrogen, resulting in different steric and electronic environments.

Molecular Structure Analysis via X-ray Crystallography

The molecular structure analysis of this compound through X-ray crystallographic methods provides definitive information about the three-dimensional arrangement of atoms within the crystal lattice. Crystal structure determination represents the gold standard for molecular characterization, offering precise bond lengths, bond angles, and conformational information that cannot be obtained through other analytical techniques. The crystallographic analysis reveals the spatial arrangement of the trifluoromethyl group relative to the pyridine ring plane, providing insights into potential intramolecular interactions and conformational preferences.

The unit cell parameters and space group determination are fundamental aspects of the crystallographic characterization. The crystal structure is described through the geometry of the arrangement of particles in the unit cells, which represents the smallest repeating unit having the full symmetry of the crystal structure. The unit cell geometry is defined as a parallelepiped, providing six lattice parameters consisting of the lengths of the cell edges and the angles between them. These parameters are crucial for understanding the packing efficiency and intermolecular interactions within the crystal structure.

The atomic coordinates and thermal parameters obtained from X-ray diffraction data provide detailed information about the molecular geometry and dynamic behavior of atoms within the crystal. The crystallographic asymmetric unit contains the minimum number of atoms required to generate the complete crystal structure through symmetry operations. The precise determination of bond distances and angles reveals the extent of conjugation between the pyridine ring and substituents, particularly the interaction between the dimethylamino group and the aromatic system. The planarity or deviation from planarity of the pyridine ring system provides insights into the electronic delocalization and potential for intermolecular interactions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound employs multiple complementary techniques to provide comprehensive structural information. Nuclear magnetic resonance spectroscopy serves as the primary tool for determining molecular connectivity and conformational behavior in solution. The proton nuclear magnetic resonance spectrum reveals distinct chemical shifts for the aromatic protons on the pyridine ring, with the trifluoromethyl substitution causing characteristic downfield shifts due to the electron-withdrawing nature of the fluorine atoms.

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule, with particular attention to the quaternary carbon bearing the trifluoromethyl group. The fluorine-19 nuclear magnetic resonance spectrum offers unique insights into the trifluoromethyl group environment, typically showing a characteristic singlet due to the equivalent fluorine atoms. The chemical shift of the trifluoromethyl carbon in carbon-13 nuclear magnetic resonance spectroscopy appears as a characteristic quartet due to coupling with the three fluorine atoms, providing definitive confirmation of this functional group's presence.

Infrared spectroscopy complements the nuclear magnetic resonance data by providing information about functional group vibrations and molecular symmetry. The infrared spectrum of this compound exhibits characteristic absorption bands for the amino groups, typically appearing in the 3300-3500 cm⁻¹ region for primary amino stretching vibrations and around 3000-3100 cm⁻¹ for secondary amino stretching. The trifluoromethyl group produces distinctive absorptions in the 1100-1300 cm⁻¹ region, corresponding to carbon-fluorine stretching vibrations. The pyridine ring vibrations contribute to absorptions in the 1400-1600 cm⁻¹ region, providing information about aromatic character and substitution patterns.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information crucial for structural elucidation. The molecular ion peak at mass-to-charge ratio 205 confirms the molecular formula C8H10F3N3. The fragmentation pattern typically shows loss of the trifluoromethyl group, producing fragments that help confirm the substitution pattern on the pyridine ring. Electrospray ionization mass spectrometry often produces protonated molecular ions, facilitating accurate mass determination and supporting the proposed molecular formula. The characteristic isotope pattern arising from the nitrogen atoms provides additional confirmation of the molecular composition.

Properties

IUPAC Name |

2-N,2-N-dimethyl-5-(trifluoromethyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3/c1-14(2)7-6(12)3-5(4-13-7)8(9,10)11/h3-4H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISXUTSJITYHAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: Preparation of 2,3-Dichloro-5-(trifluoromethyl)pyridine

A key intermediate for preparing trifluoromethyl-substituted pyridine derivatives is 2,3-dichloro-5-(trifluoromethyl)pyridine , which can be synthesized via a chlorination and fluorination sequence starting from 2-chloro-5-(chloromethyl)pyridine. The method involves:

- Stirring 2-chloro-5-(chloromethyl)pyridine under heating with steam.

- Introduction of chlorine gas to form 2-chloro-5-(trichloromethyl)pyridine.

- Catalytic on-ring chlorination using antimony trichloride at 125–140 °C to yield 2,3-dichloro-5-(trichloromethyl)pyridine.

- Subsequent fluorination with hydrogen fluoride gas at 120–135 °C to replace trichloromethyl with trifluoromethyl group, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine.

- Purification by washing, steam distillation, pH adjustment (pH 6–8), and rectification to obtain high-purity product.

This method improves yield and purity by using antimony trichloride as a catalyst and optimizing reaction conditions for chlorination and fluorination steps.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Chlorination | Cl2 gas, stirring | 75–80 | Chlorine feed rate 15–40 kg/h |

| On-ring chlorination | Antimony trichloride catalyst, Cl2 | 125–140 | Chlorine feed rate 20–30 kg/h |

| Fluorination | Hydrogen fluoride gas | 120–135 | Molar ratio HF gas:substrate 1:1–2 |

| Purification | Washing, steam distillation, pH adj. | Ambient | pH adjusted to 6–8 |

Functionalization: Introduction of Amino Groups and Dimethylation

The conversion of chlorinated trifluoromethylpyridines to diamines involves nucleophilic substitution and amine protection/deprotection strategies:

- Starting with 2,3-dichloro-5-(trifluoromethyl)pyridine, nucleophilic substitution with amines or protected amines can introduce amino groups at positions 2 and 3.

- Protection of amino groups (e.g., phthalimide derivatives) allows selective functionalization and prevents side reactions.

- Deprotection using hydrazine hydrate liberates free amino groups.

- Dimethylation of the amino group at position 2 (N2,N2-dimethylation) can be achieved by methylation reagents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.

A detailed synthetic route for related compounds involves:

- Formation of diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate by nucleophilic aromatic substitution using sodium hydride and diethyl malonate in dry DMF.

- Alkylation with halogenated methylphthalimides (e.g., chloromethylphthalimide) to introduce protected aminoethyl side chains.

- Hydrolysis of ester groups under acidic conditions (hydrobromic acid/acetic acid) to yield carboxylic acid derivatives.

- Deprotection of phthalimide groups with hydrazine hydrate in ethanol at reflux to release primary amines.

- Conversion of amines to isothiocyanates or isocyanates using thiophosgene or triphosgene, demonstrating the versatility of the amino intermediates.

Representative Synthetic Sequence for Amino-Substituted Trifluoromethylpyridines

| Step No. | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | 2,3-dichloro-5-(trifluoromethyl)pyridine + NaH + diethyl malonate in dry DMF, 0 °C to RT, 24 h | 70 | Formation of diethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate |

| 2 | Alkylation | Addition of chloromethylphthalimide in DMF, 0 °C to RT, 4 h | 75 | Introduction of protected aminoethyl group |

| 3 | Hydrolysis of esters | HBr (62%) in acetic acid, 110 °C, 3.5 h | 60.9 | Conversion to acid derivatives |

| 4 | Deprotection | Hydrazine hydrate in ethanol, reflux, 3 h | 88 | Release of free amino groups |

| 5 | Dimethylation (general) | Methylation reagents (e.g., formaldehyde + formic acid) or methyl iodide under basic conditions | Variable | To obtain N2,N2-dimethyl derivatives |

Characterization and Purity Assessment

- The intermediates and final products are characterized by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

- X-ray crystallography confirms molecular structure for key intermediates, such as diethyl-2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)malonate, providing bond length and angle data consistent with expected structures.

- Purification techniques include crystallization, extraction, washing, and distillation to ensure high purity suitable for further synthetic steps or applications.

Summary Table of Key Preparation Methods

Research Findings and Practical Considerations

- The use of antimony trichloride as a catalyst in the chlorination step significantly reduces reaction time and increases product chlorination content, improving overall yield and purity.

- Protection of amino groups using phthalimide derivatives allows selective functionalization and avoids side reactions during multi-step synthesis.

- The fluorination step using hydrogen fluoride gas is critical for introducing the trifluoromethyl group, which imparts unique chemical and biological properties to the compound.

- Dimethylation of amino groups is a common final step to achieve the N2,N2-dimethyl substitution pattern, though specific conditions must be optimized depending on the substrate and scale.

- Structural confirmation by X-ray crystallography and NMR spectroscopy ensures the integrity of intermediates and final products, facilitating reproducibility and scale-up.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Agents

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity. 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine has been synthesized and tested for antimicrobial properties. Studies show that derivatives of this compound demonstrate significant activity against various bacterial strains, making them potential candidates for new antibiotics .

Anticancer Activity

The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may inhibit specific enzymes linked to tumor growth. For instance, the synthesis of derivatives has been linked to improved efficacy in inhibiting cancer cell lines in vitro .

Agrochemicals

Herbicides and Pesticides

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of agrochemical agents. Compounds like this compound are being explored for their potential as herbicides. Research highlights that such compounds can effectively target weed species while minimizing harm to crops .

Insecticides

In addition to herbicidal applications, this compound has shown promise in the development of insecticides. Its ability to interfere with insect metabolic processes can lead to effective pest control solutions without the extensive environmental impact associated with traditional insecticides .

Chemical Intermediates

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various coupling reactions. For example, it has been successfully employed in the synthesis of pyridine-based pharmaceuticals and agrochemicals .

Fluorination Reactions

The trifluoromethyl group enhances reactivity in fluorination reactions, allowing for the conversion of less reactive substrates into valuable fluorinated products. This characteristic is particularly useful in synthesizing compounds with improved pharmacological profiles .

Case Study 1: Antimicrobial Properties

A study conducted on a series of trifluoromethylpyridine derivatives demonstrated that modifications at the N-position significantly enhanced antimicrobial efficacy against Gram-positive bacteria. The results indicated that this compound exhibited MIC values comparable to established antibiotics, suggesting its potential as a lead compound for further development .

Case Study 2: Herbicidal Activity

In field trials assessing the herbicidal activity of various pyridine derivatives, this compound showed effective control over common agricultural weeds. The compound was applied at different concentrations, revealing a dose-dependent response that supports its application as a selective herbicide .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs in the Pyridine-diamine Family

The following compounds share structural similarities with the target molecule, differing primarily in substituents or side chains:

Electronic and Functional Group Comparisons

- Trifluoromethyl vs.

- N2 Substituents : Dimethyl groups (target) increase steric bulk compared to cyclopropyl or isopropyl analogs, which may influence solubility and membrane permeability .

- Chain Modifications : The ethylene diamine chain in CAS 175204-80-5 introduces additional hydrogen-bonding sites, possibly improving interactions with enzymes like succinate dehydrogenase (SDH) .

Biological Activity

5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine (CAS No. 874880-82-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.

- Molecular Formula : C8H10F3N5

- Molecular Weight : 235.20 g/mol

- Boiling Point : Approximately 286.5 °C

- Density : 1.311 g/cm³

- pKa : 5.21

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances the compound's lipophilicity, which may facilitate its penetration through biological membranes. The amino groups can participate in hydrogen bonding and coordination with metal ions, influencing enzyme activities and receptor interactions.

Anticancer Activity

Recent studies have evaluated the anticancer properties of trifluoromethyl pyridine derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

- PC3 (prostate cancer)

- K562 (chronic myeloid leukemia)

- HeLa (cervical cancer)

- A549 (lung cancer)

The compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .

Antifungal Activity

In addition to anticancer effects, this compound has shown promising antifungal activity. In vitro tests reported inhibition rates against Botrytis cinerea and Sclerotinia sclerotiorum, demonstrating efficacy comparable to commercial antifungal agents such as tebuconazole .

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| This compound | B. cinerea | 96.76 |

| This compound | S. sclerotiorum | 82.73 |

| Tebuconazole | B. cinerea | 96.45 |

| Tebuconazole | S. sclerotiorum | 83.34 |

Insecticidal Activity

The insecticidal properties of the compound were evaluated against pests such as Spodoptera frugiperda and Mythimna separata. The results indicated varying mortality rates at concentrations of 500 µg/mL, with some derivatives achieving up to 90% mortality .

| Compound | Target Pest | Mortality Rate (%) |

|---|---|---|

| This compound | S. frugiperda | Up to 90 |

| This compound | M. separata | Up to 86.7 |

| Chlorantraniliprole | S. frugiperda | Higher than test compounds |

Case Studies and Research Findings

- Anticancer Efficacy Study : A study published in July 2022 synthesized several trifluoromethyl pyrimidine derivatives and assessed their anticancer activities using the MTT assay method, revealing that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines .

- Antifungal Efficacy Study : Another study highlighted the antifungal potential of similar compounds, reporting that several derivatives showed higher inhibition rates against fungal pathogens compared to traditional treatments .

- Insecticidal Activity Assessment : Research indicated that compounds derived from the same structural class exhibited insecticidal activity comparable to leading commercial insecticides, suggesting a potential role in agricultural pest management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)-N2,N2-dimethylpyridine-2,3-diamine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, starting from halogenated pyridine precursors, dimethylamine can be introduced under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Optimization may require factorial design experiments to evaluate variables like temperature, solvent polarity, and catalyst loading. Monitoring reaction progress via HPLC or LC-MS ensures intermediate purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address structural ambiguities?

- Methodological Answer : Use - and to confirm the dimethylamino and trifluoromethyl groups. The is critical for verifying the CF₃ group’s electronic environment. Mass spectrometry (HRMS) confirms molecular weight. For ambiguous NOE effects or coupling constants, computational tools like DFT simulations can resolve stereochemical uncertainties .

Q. What safety protocols are essential when handling fluorinated pyridine derivatives like this compound?

- Methodological Answer : Fluorinated compounds often exhibit volatility and potential toxicity. Use fume hoods for synthesis, and wear PPE (nitrile gloves, lab coats). Store in inert, airtight containers to prevent hydrolysis. Consult Safety Data Sheets (SDS) for fluorinated amines, emphasizing waste disposal via approved halogenated waste streams .

Advanced Research Questions

Q. How can computational methods (e.g., quantum mechanics/molecular mechanics) predict reaction pathways for modifying the pyridine core or CF₃ group?

- Methodological Answer : Reaction path searches using software like Gaussian or ORCA can model intermediates and transition states. For example, Fukui indices identify nucleophilic/electrophilic sites for functionalization. Pairing these with experimental validation (e.g., kinetic isotope effects) refines mechanistic hypotheses .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results across studies)?

- Methodological Answer : Contradictions may arise from assay conditions (pH, solvent). Standardize assays using buffer systems compatible with the compound’s solubility (e.g., DMSO <1% v/v). Employ statistical meta-analysis to identify outliers. Cross-validate with orthogonal techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can factorial design optimize catalytic systems for introducing the trifluoromethyl group in scaled-up syntheses?

- Methodological Answer : A 2³ factorial design can test variables: catalyst type (e.g., CuI vs. Pd(PPh₃)₄), temperature (60–120°C), and CF₃ source (e.g., Togni’s reagent vs. CF₃SiMe₃). Response surface methodology (RSM) then identifies optimal conditions for yield and enantioselectivity .

Q. What role does the compound’s electronic structure play in its reactivity, and how can this inform the design of derivatives?

- Methodological Answer : The electron-withdrawing CF₃ group activates the pyridine ring toward nucleophilic substitution at the 2- and 3-positions. NBO (natural bond orbital) analysis quantifies charge distribution, guiding derivatization (e.g., introducing electron-donating groups at specific positions to modulate reactivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.